N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
Description
Historical Development of Sulfonylated Thiophene-2-Carboxamides
The incorporation of sulfonamide groups into heterocyclic scaffolds traces its origins to the serendipitous discovery of Prontosil, the first synthetic antibacterial agent, in the 1930s. Early sulfonamides demonstrated the critical role of the sulfonamide moiety in modulating biological activity through hydrogen bonding and electrostatic interactions with enzyme active sites. By the late 20th century, medicinal chemists began systematically exploring sulfonamide hybridization with thiophene rings to capitalize on the heterocycle’s electronic tunability and metabolic resilience.
A pivotal advancement emerged with the synthesis of thiophene-2-carboxamide derivatives bearing sulfonyl substituents at the C3 position. This structural modification enhanced binding affinity to metalloenzymes such as carbonic anhydrases, as evidenced by kinetic studies showing low-nanomolar inhibition constants for analogs featuring methyl(phenylsulfonyl)amino groups. The progressive optimization of these compounds relied on iterative substitutions at the N-benzyl position, with fluorination emerging as a key strategy to fine-tune lipophilicity and pharmacokinetic profiles.
Table 1: Evolution of Sulfonylated Thiophene-2-Carboxamide Derivatives
| Generation | Key Structural Features | Biological Target | IC₅₀ Improvement vs. Precursor |
|---|---|---|---|
| First | Thiophene-2-carboxamide + benzenesulfonyl | Carbonic anhydrase I/II | Baseline |
| Second | C3 methyl(phenylsulfonyl)amino group | Tumor-associated CA isoforms | 100-fold |
| Third | N-(2-fluorobenzyl) substitution | Multidrug-resistant targets | 10-fold |
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)15-8-3-2-4-9-15)17-11-12-26-18(17)19(23)21-13-14-7-5-6-10-16(14)20/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIOZKYCVOQLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is often introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.
Attachment of the Phenylsulfonyl Group: This step involves the reaction of a phenylsulfonyl chloride with an amine group on the thiophene ring, forming the sulfonamide linkage.
Final Coupling: The final step typically involves coupling the intermediate products under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Research indicates that thiophene derivatives, including this compound, show promising antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Studies suggest that modifications in the substituents can enhance these effects, making derivatives of this compound potential candidates for treating inflammatory diseases .
- Anticancer Potential : Thiophene derivatives have been explored for their anticancer properties. The unique structure of N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide may contribute to its efficacy in inhibiting tumor growth through specific mechanisms yet to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | 4-Fluorobenzyl substituent | Antimicrobial |
| N-(2-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | Chlorine substituent | Anti-inflammatory |
| 5-(4-methylphenyl)-thiophene-2-carboxylic acid | Lacks sulfonamide | Anticancer |
These variations highlight how different substituents can significantly influence the compound's pharmacological profile. For instance, introducing electron-withdrawing groups has been shown to enhance antibacterial activity against resistant strains .
Case Studies and Research Findings
- Antibacterial Efficacy : A study reported that compounds similar to this compound exhibited excellent antibacterial activity against multidrug-resistant strains of S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.39–0.78 μg/mL . This suggests strong potential for developing new antibiotics.
- Inflammatory Disease Models : In preclinical models, sulfonamide-containing compounds demonstrated significant reductions in inflammatory markers, indicating their potential utility in treating conditions like rheumatoid arthritis .
- Cancer Cell Line Studies : Research on thiophene derivatives has shown promising results in various cancer cell lines, with some compounds inducing apoptosis in malignant cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxamides are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide with structurally related analogs:
Structural Analogues and Substituent Effects
N-(2-Nitrophenyl)thiophene-2-carboxamide () Structure: Features a 2-nitrophenyl group instead of 2-fluorobenzyl and lacks the methyl(phenylsulfonyl)amino substituent. Key Findings:
- Dihedral angles between the thiophene and benzene rings (13.53° and 8.50°) suggest moderate planarity, influencing π-π stacking interactions .
- Compared to its furan analog (N-(2-nitrophenyl)furan-2-carboxamide), the thiophene derivative exhibits longer C–S bonds (1.716–1.735 Å vs. 1.341–1.363 Å for C–O in furan), which may alter electronic properties and binding kinetics .
2-Amino-N-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Structure: Incorporates a partially saturated benzothiophene ring and an amino group at the 2-position. Key Findings:
- X-ray diffraction confirms non-planar geometry, with the fluorophenyl group contributing to hydrophobic interactions.
- Structure : A tetrahydrobenzo[b]thiophene-2-carboxamide with a 4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl group.
- Key Findings :
- Acts as a Bruton’s tyrosine kinase (BTK) inhibitor, demonstrating the role of thiophene carboxamides in targeting kinase domains.
- The methylpiperazine substituent enhances solubility and selectivity compared to less polar analogs .
Functional Group Contributions
- Fluorinated Benzyl Group: The 2-fluorobenzyl moiety in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .
Physicochemical and Pharmacokinetic Properties
*Estimated based on substituent contributions.
Biological Activity
N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a thiophene ring, a carboxamide group, and a sulfonamide moiety. This compound has garnered attention due to its diverse biological activities, which are influenced by its unique molecular features.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. The presence of the fluorobenzyl substituent is particularly noteworthy as it enhances both the biological activity and solubility of the compound .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1226458-17-8 |
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key activities include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential for use as antibacterial agents .
- Anti-inflammatory Properties : The sulfonamide moiety in the structure is often associated with anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
- Anticancer Effects : The thiophene derivatives are known for their anticancer properties, potentially acting through multiple mechanisms including apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. Modifications in substituents can lead to variations in activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | Similar thiophene and sulfonamide structure | Antimicrobial |
| N-(2-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide | Chlorine substituent instead of fluorine | Anti-inflammatory |
| 5-(4-methylphenyl)-thiophene-2-carboxylic acid | Lacks sulfonamide but retains carboxylic acid functionality | Anticancer |
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated various thiophene derivatives for their antibacterial properties against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against E. coli and S. aureus at concentrations as low as 1 µg/mL .
- Antifungal Activity : In vitro studies showed that structurally related compounds demonstrated antifungal activity against Candida albicans. The presence of electronegative substituents like fluorine was correlated with enhanced antifungal effects, suggesting that this compound may exhibit similar properties .
- Mechanistic Insights : Molecular docking studies have revealed that compounds with similar structures can effectively interact with key enzymes involved in fungal metabolism, such as CYP51, which is crucial for ergosterol biosynthesis in fungi .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between a thiophene-2-carboxylic acid derivative and a fluorobenzylamine precursor. For example, refluxing equimolar quantities of 2-thiophenecarbonyl chloride and substituted aniline derivatives in acetonitrile (ACN) under nitrogen atmosphere for 1–2 hours is a common approach . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. ACN), temperature (reflux vs. room temperature), and stoichiometry of reagents. Post-synthesis, purification via reverse-phase HPLC (using methanol-water gradients) or recrystallization (e.g., from DMSO:H₂O mixtures) is recommended to achieve ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions, particularly distinguishing fluorobenzyl and sulfonamide groups. For example, the sulfonamide methyl group typically appears as a singlet near δ 3.2–3.5 ppm in 1H NMR .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate the carboxamide and sulfonyl groups, respectively .
- LC-MS/HRMS : To verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
Q. How can researchers assess the compound’s preliminary biological activity in antimicrobial screens?
- Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values ≤50 µg/mL indicate promising activity. For antifungal testing, employ agar diffusion assays with C. albicans. Always include positive controls (e.g., ciprofloxacin for bacteria) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact biological activity and binding interactions?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with halogen substitutions (F, Cl, Br) on the benzyl group. Compare MIC values and computational docking results (e.g., using AutoDock Vina) to identify key interactions. For instance, fluorinated analogs may exhibit enhanced lipophilicity and membrane penetration, improving activity against Gram-negative strains .
Q. What crystallographic insights exist for related thiophene carboxamides, and how might they inform structural analysis of this compound?
- Methodological Answer : X-ray crystallography of analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) reveals dihedral angles between the thiophene and aryl rings (8–14°), influencing planarity and π-π stacking . For the target compound, compare experimental XRD data with DFT-optimized geometries (using Gaussian 16) to resolve discrepancies in bond lengths (e.g., C–S vs. C–O distances in sulfonamides) .
Q. How can contradictions in biological activity data (e.g., variable MIC values across studies) be resolved?
- Methodological Answer : Investigate potential causes:
- Strain Variability : Test against ATCC reference strains and clinical isolates.
- Assay Conditions : Standardize inoculum size (~10⁵ CFU/mL) and culture media (e.g., Mueller-Hinton agar vs. LB broth).
- Compound Stability : Perform HPLC stability tests under assay conditions (e.g., 37°C, 24 hours) to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
